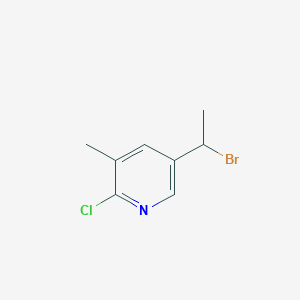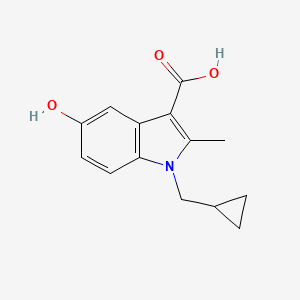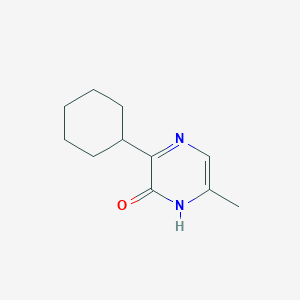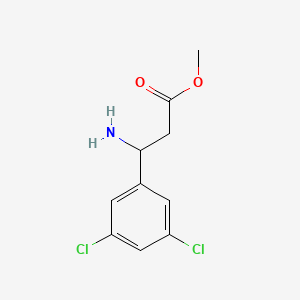
3-Fluoro-2-(pyridin-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, characterized by the presence of a fluorine atom at the third position and a pyridin-4-yl group at the second position on the benzaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoric acid solution . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) has been reported to yield fluoropyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-Fluoro-2-(pyridin-4-yl)benzoic acid.
Reduction: 3-Fluoro-2-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-(pyridin-4-yl)benzaldehyde: Similar structure but with the fluorine atom at the fourth position.
3-Fluoro-4-(pyridin-2-yl)benzaldehyde: Similar structure but with the pyridinyl group at the second position.
3-Fluoro-4-(4-pyridinyl)piperazin-1-yl)benzaldehyde: Contains a piperazine ring in addition to the pyridinyl group.
Uniqueness
3-Fluoro-2-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridinyl groups, which imparts distinct chemical and biological properties. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H8FNO |
|---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
3-fluoro-2-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-10(8-15)12(11)9-4-6-14-7-5-9/h1-8H |
InChI-Schlüssel |
YZFBQFVSDGNPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)


![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)

![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)

![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)


![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)
